molecular formula C18H19N3O4S B2984132 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide CAS No. 941932-94-1

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide

Cat. No.: B2984132
CAS No.: 941932-94-1
M. Wt: 373.43
InChI Key: JKUXEDZLKOLYSE-UHFFFAOYSA-N
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Description

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a benzamide core linked to a dioxothiazinan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide typically involves multiple steps. One common method includes the condensation of 4-aminobenzamide with 4-(1,1-dioxothiazinan-2-yl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c19-17(22)13-3-7-15(8-4-13)20-18(23)14-5-9-16(10-6-14)21-11-1-2-12-26(21,24)25/h3-10H,1-2,11-12H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXEDZLKOLYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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